4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl cyclopropanecarboxylate 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl cyclopropanecarboxylate
Brand Name: Vulcanchem
CAS No.: 1007674-18-1
VCID: VC11914751
InChI: InChI=1S/C17H15NO2/c19-17(15-5-6-15)20-16-7-3-13(4-8-16)1-2-14-9-11-18-12-10-14/h1-4,7-12,15H,5-6H2/b2-1+
SMILES: C1CC1C(=O)OC2=CC=C(C=C2)C=CC3=CC=NC=C3
Molecular Formula: C17H15NO2
Molecular Weight: 265.31 g/mol

4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl cyclopropanecarboxylate

CAS No.: 1007674-18-1

Cat. No.: VC11914751

Molecular Formula: C17H15NO2

Molecular Weight: 265.31 g/mol

* For research use only. Not for human or veterinary use.

4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl cyclopropanecarboxylate - 1007674-18-1

Specification

CAS No. 1007674-18-1
Molecular Formula C17H15NO2
Molecular Weight 265.31 g/mol
IUPAC Name [4-[(E)-2-pyridin-4-ylethenyl]phenyl] cyclopropanecarboxylate
Standard InChI InChI=1S/C17H15NO2/c19-17(15-5-6-15)20-16-7-3-13(4-8-16)1-2-14-9-11-18-12-10-14/h1-4,7-12,15H,5-6H2/b2-1+
Standard InChI Key GRNLTRJHRBGVJB-OWOJBTEDSA-N
Isomeric SMILES C1CC1C(=O)OC2=CC=C(C=C2)/C=C/C3=CC=NC=C3
SMILES C1CC1C(=O)OC2=CC=C(C=C2)C=CC3=CC=NC=C3
Canonical SMILES C1CC1C(=O)OC2=CC=C(C=C2)C=CC3=CC=NC=C3

Introduction

Structural and Nomenclature Analysis

The compound’s IUPAC name, 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl cyclopropanecarboxylate, systematically describes its components:

  • Cyclopropanecarboxylate: A strained three-membered carbocyclic ring esterified to a phenyl group.

  • 4-[(E)-Ethenyl]phenyl: A para-substituted phenyl group connected via a trans (E) double bond.

  • Pyridin-4-yl: A pyridine ring substituted at the 4-position.

The stereoelectronic properties of the molecule arise from the conjugation between the phenyl and pyridyl groups via the ethenyl bridge, which may enhance π-π stacking interactions in supramolecular systems . The cyclopropane ring introduces significant angle strain (≈60° bond angles), potentially increasing reactivity compared to less strained carbocycles .

Synthesis and Reaction Pathways

Cyclopropanation Strategies

The cyclopropane ring is typically synthesized via metathesis or transition metal-catalyzed reactions. A method analogous to the one described in the synthesis of trans-cyclopropyl compounds involves:

  • Copper(I)-Catalyzed Cyclopropanation: Reacting aldehydes with ethyl diazoacetate in the presence of CuI and triphenylphosphine.

  • Palladium-Mediated Coupling: Introducing the pyridyl-ethenyl group via Heck coupling or Suzuki-Miyaura cross-coupling post-cyclopropane formation .

For example, the esterification of cyclopropanecarboxylic acid with 4-[(E)-2-(pyridin-4-yl)ethenyl]phenol could proceed via Steglich esterification (DCC/DMAP) or acid chloride intermediacy .

Stereochemical Control

The (E) configuration of the ethenyl bridge is critical for maintaining planarity and conjugation. This is achieved through:

  • Wittig Olefination: Using pyridin-4-ylmethyltriphenylphosphonium ylide and 4-formylphenyl cyclopropanecarboxylate.

  • Pd-Catalyzed Cross-Couplings: Ensuring retention of stereochemistry during coupling steps .

Physicochemical Properties

While experimental data are sparse, key properties can be extrapolated:

PropertyValue/DescriptionSource
Molecular Weight265.31 g/mol
SolubilityLikely low in water; moderate in DMSO
StabilitySusceptible to hydrolysis (ester)
LogP (Predicted)~3.2 (moderate lipophilicity)

The SMILES notation (O=C(C1CC1)Oc1ccc(cc1)/C=C/c1ccncc1) confirms the trans configuration and connectivity . The pyridyl nitrogen may act as a weak base (pKa ≈2–3), influencing solubility in acidic environments .

Challenges and Future Directions

  • Synthetic Optimization: Improving yields in cyclopropanation and coupling steps.

  • Biological Profiling: Screening for kinase inhibition or GPCR modulation.

  • Stability Studies: Assessing hydrolytic degradation under physiological conditions.

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